REACTION_CXSMILES
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CN(C)[CH:3]=[O:4].P(Cl)(Cl)([Cl:8])=O.[CH3:11][C:12]1([CH3:19])[CH2:17][CH2:16][CH2:15][C:14](=O)[CH2:13]1>ClCCl>[Cl:8][C:14]1[CH2:13][C:12]([CH3:19])([CH3:11])[CH2:17][CH2:16][C:15]=1[CH:3]=[O:4]
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Name
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|
Quantity
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3.5 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
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4 mL
|
Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
CC1(CC(CCC1)=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was warmed up to room temperature
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
|
Type
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CUSTOM
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Details
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The reaction mixture was quenched by 0° C. solution of sodium acetate (25 g in 50 mL water)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ether (3×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(CCC(C1)(C)C)C=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |